Cas no 2172569-04-7 (1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)

1-(Cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropylmethyl substituent at the N1 position and an isopropyl group at the C3 position, contributing to its unique steric and electronic properties. The carboxylic acid moiety enhances its reactivity, making it a versatile intermediate for further functionalization, such as amide or ester formation. This compound may exhibit improved metabolic stability and selectivity due to the cyclopropylmethyl group, which is known to influence pharmacokinetic profiles. Its well-defined structure allows for precise modifications in drug discovery and material science applications.
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid structure
2172569-04-7 structure
Product name:1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
CAS No:2172569-04-7
MF:C11H16N2O2
MW:208.256942749023
CID:5937370
PubChem ID:165589575

1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
    • 2172569-04-7
    • EN300-1616900
    • Inchi: 1S/C11H16N2O2/c1-7(2)9-5-10(11(14)15)13(12-9)6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,14,15)
    • InChI Key: OPUAOCLMBQXWBJ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C(C)C)=NN1CC1CC1)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 1.9

1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1616900-5.0g
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
5g
$2110.0 2023-06-04
Enamine
EN300-1616900-250mg
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
250mg
$670.0 2023-09-23
Enamine
EN300-1616900-500mg
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
500mg
$699.0 2023-09-23
Enamine
EN300-1616900-0.5g
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
0.5g
$699.0 2023-06-04
Enamine
EN300-1616900-100mg
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
100mg
$640.0 2023-09-23
Enamine
EN300-1616900-2500mg
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
2500mg
$1428.0 2023-09-23
Enamine
EN300-1616900-1.0g
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
1g
$728.0 2023-06-04
Enamine
EN300-1616900-2.5g
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
2.5g
$1428.0 2023-06-04
Enamine
EN300-1616900-0.05g
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
0.05g
$612.0 2023-06-04
Enamine
EN300-1616900-10000mg
1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
2172569-04-7
10000mg
$3131.0 2023-09-23

Additional information on 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Introduction to 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172569-04-7)

1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172569-04-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, a heterocyclic aromatic structure known for its broad range of biological activities and applications in medicinal chemistry. The unique substitution pattern of this molecule, featuring a cyclopropylmethyl group at the 1-position and an isopropyl group at the 3-position, combined with a carboxylic acid functionality at the 5-position, contributes to its distinct chemical properties and potential biological functions.

The pyrazole scaffold is a privileged structure in drug discovery due to its ability to engage with various biological targets, including enzymes and receptors. The structural features of 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid make it a promising candidate for further exploration in the development of novel therapeutic agents. Specifically, the presence of the cyclopropylmethyl group can enhance metabolic stability, while the isopropyl substituent may influence binding affinity and selectivity. The carboxylic acid moiety further expands its potential applications, as it can participate in hydrogen bonding interactions and serve as a site for further functionalization.

In recent years, there has been growing interest in pyrazole derivatives as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, anticancer, and antimicrobial applications. For instance, studies have demonstrated that certain pyrazole derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. The structural motif of 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid shares similarities with known bioactive molecules, suggesting that it may possess similar or even improved pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropylmethyl group typically involves ring-closure metathesis or other cyclopropanation strategies, while the attachment of the isopropyl group can be achieved through alkylation reactions. The final step involves carboxylation at the 5-position, which can be accomplished using various carboxylation methodologies, such as lithiation followed by carbon dioxide quenching or direct oxidation of an alcohol or aldehyde precursor.

One of the key advantages of 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is its potential for further derivatization. The presence of multiple functional groups allows for modifications that can fine-tune its biological activity. For example, the carboxylic acid group can be esterified or amidated to improve solubility or bioavailability, while the pyrazole ring itself can be further substituted to enhance binding interactions with biological targets. Such flexibility makes this compound a valuable tool for medicinal chemists seeking to develop novel therapeutics.

Recent advances in computational chemistry have also facilitated the study of 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Molecular modeling techniques can predict binding affinities and interactions with potential targets, helping researchers design more effective derivatives. Additionally, virtual screening methods have been employed to identify novel analogs with enhanced properties. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

The biological evaluation of 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has begun to reveal its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For example, it has shown promise in inhibiting enzymes involved in inflammation pathways, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its structural similarity to known antiviral agents suggests that it might also have applications in combating viral infections.

The development of new synthetic methodologies is another area where this compound has contributed significantly. The synthesis of complex heterocyclic compounds like pyrazoles often presents challenges due to their sensitive functional groups and intricate ring structures. However, recent innovations in synthetic chemistry have made it possible to access these molecules more efficiently and in higher yields. These advancements not only benefit researchers studying 1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid but also have broader implications for drug discovery as a whole.

In conclusion,1-(cyclopropylmethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172569-04-7) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its distinctive substitution pattern and functional groups make it a versatile scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its biological activities and synthetic possibilities, positioning it as a valuable asset in the quest for new medicines.

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